Glucosulfone sodium
Description
Structure
2D Structure
Properties
CAS No. |
554-18-7 |
|---|---|
Molecular Formula |
C24H34N2Na2O18S3 |
Molecular Weight |
780.7 g/mol |
IUPAC Name |
disodium;2,3,4,5,6-pentahydroxy-1-[4-[4-[(2,3,4,5,6-pentahydroxy-1-sulfonatohexyl)amino]phenyl]sulfonylanilino]hexane-1-sulfonate |
InChI |
InChI=1S/C24H36N2O18S3.2Na/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28;;/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
NLLGJEMIZSAJFN-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Other CAS No. |
554-18-7 |
Related CAS |
551-89-3 (Parent) |
Synonyms |
glucosulfone glucosulfone disodium glucosulfone sodium glucosulfone, disodium salt Promin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Glucosulfone (B1195741) Sodium
The primary established method for the synthesis of Glucosulfone sodium is a one-pot reaction involving the condensation of its parent diamine, 4,4'-diaminodiphenylsulfone (dapsone), with glucose in the presence of sodium bisulfite. This process is summarized in the following reaction scheme:
Reaction Scheme for this compound Synthesis
| Reactants | Reagents/Solvents | Product |
| 4,4'-diaminodiphenylsulfone (Dapsone) | Glucose, Sodium Bisulfite, 80% Ethanol | This compound |
| ![Image of Dapsone (B1669823) structure] | ![Image of this compound structure] |
The reaction is typically carried out under reflux conditions. The amino groups of dapsone react with glucose, and the subsequent addition of sodium bisulfite leads to the formation of the N-glucoside sodium sulfonate derivative. This method provides a direct route to this compound, leveraging the reactivity of the aromatic amines of the dapsone core.
General Principles and Modern Approaches to Sulfone Synthesis in Organic Chemistry
The sulfone functional group is a cornerstone in many pharmaceutical and agrochemical compounds. Its synthesis has been a subject of extensive research, leading to a variety of reliable and innovative methods.
Oxidative Routes for Sulfide to Sulfone Conversion
The most common and straightforward approach to sulfone synthesis is the oxidation of a corresponding sulfide. This transformation can be achieved using a wide array of oxidizing agents. The reaction proceeds in a stepwise manner, with the sulfide first being oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone.
Table of Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Reaction Conditions | Selectivity Notes |
| Hydrogen peroxide (H₂O₂) | Often used with a catalyst (e.g., metal oxides, acids) | Can be selective for sulfoxide or sulfone depending on stoichiometry and catalyst. |
| Peroxy acids (e.g., m-CPBA) | Stoichiometric amounts in various organic solvents | Generally provides good yields of sulfones with excess reagent. |
| Potassium permanganate (KMnO₄) | Basic or acidic conditions | Powerful oxidant, can sometimes lead to over-oxidation if not controlled. |
| Sodium perborate | Mild conditions, often in acetic acid | A safer alternative to other peroxy compounds. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or biphasic systems | A versatile and environmentally friendly oxidant. |
The choice of oxidant and reaction conditions is crucial for achieving high yields and avoiding side reactions, particularly when other sensitive functional groups are present in the molecule.
Advanced Synthetic Strategies for Sulfone-Containing Architectures
Beyond simple oxidation, a multitude of advanced synthetic strategies have been developed to construct complex molecules containing the sulfone moiety. These methods offer greater control over the final structure and allow for the introduction of the sulfone group at various stages of a synthetic sequence.
One prominent method is the alkylation of sulfinate salts . Sodium sulfinates, which can be prepared from the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide, are excellent nucleophiles. They can react with a variety of electrophiles, such as alkyl halides and epoxides, to form sulfones.
Another powerful technique is sulfonylation , which involves the reaction of an arene with a sulfonylating agent, such as a sulfonyl chloride, in the presence of a Lewis acid catalyst (a Friedel-Crafts type reaction). This method is particularly useful for the synthesis of diaryl sulfones.
More recent advancements include transition-metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-sulfur bonds with high precision and functional group tolerance. For instance, palladium- or copper-catalyzed coupling of aryl halides or boronic acids with sulfinate salts has become a valuable tool in modern organic synthesis.
Design and Synthesis of this compound Derivatives and Analogs
The design of derivatives and analogs of this compound primarily revolves around modifications of the parent dapsone molecule. The rationale behind such modifications often aims to improve pharmacokinetic properties, enhance biological activity, or reduce toxicity.
A common strategy involves the derivatization of the amino groups of dapsone. These primary aromatic amines are nucleophilic and can readily react with a variety of electrophiles. For instance, acylation with acid chlorides or anhydrides can yield N-acyl derivatives.
Examples of Dapsone Derivatization Reactions
| Dapsone Derivative Type | Synthetic Approach | Potential Purpose |
| N-Acyl Derivatives | Reaction with acid chlorides or anhydrides | Prodrug design, modulation of solubility |
| Schiff Bases | Condensation with aldehydes or ketones | Exploration of new biological activities |
| N-Alkyl Derivatives | Reductive amination or reaction with alkyl halides | Altering lipophilicity and metabolic stability |
In the context of this compound, the synthesis of analogs could involve the use of different sugar moieties in the initial condensation reaction. By replacing glucose with other monosaccharides (e.g., galactose, mannose), it is possible to create a library of dapsone-sugar conjugates with potentially different biological profiles. The general synthetic principle would remain the same: the reaction of dapsone with the desired sugar and sodium bisulfite.
Furthermore, the synthesis of prodrugs of dapsone often involves creating derivatives that are metabolized in vivo to release the active dapsone molecule. This approach can be used to improve drug delivery and reduce side effects. The synthesis of such prodrugs typically involves the formation of a cleavable bond, such as an ester or an amide, at the amino groups of dapsone.
Molecular and Cellular Mechanisms of Action
Investigation of Other Proposed Cellular and Subcellular Interactions
While the primary mechanism of action for Glucosulfone (B1195741) sodium is well-established as the inhibition of DHPS, research has explored other potential cellular and subcellular interactions.
Some studies have proposed that beyond the inhibition of folate synthesis, certain antimicrobial agents may interfere with DNA template function in microbial models. However, specific research elucidating a direct modulatory effect of Glucosulfone sodium on DNA template function is not extensively documented in current literature. The primary accepted mechanism remains the disruption of nucleic acid precursor synthesis. internationaltextbookofleprosy.orgwikipedia.org
The interaction between antimicrobial agents and host immune cells is an area of ongoing research. Macrophages are key phagocytic cells that engulf and destroy pathogens, a process involving the fusion of phagosomes with lysosomes. nih.gov Lysosomes contain a variety of hydrolytic enzymes that are crucial for breaking down pathogens. nih.gov While some studies have shown that phagocytosis can enhance lysosomal function and bactericidal activity in macrophages by activating transcription factors like TFEB, specific research directly linking this compound to the modulation of lysosomal enzyme synthesis or a significant enhancement of macrophage phagocytic capacity is limited. nih.gov
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. nih.gov The activation of TLRs triggers signaling cascades that lead to the production of inflammatory cytokines and the initiation of an immune response. nih.gov The potential for drugs to modulate these pathways is of significant interest. While various natural and synthetic compounds have been investigated for their effects on TLR signaling, specific evidence detailing the interaction of this compound with TLR pathways remains a theoretical area with limited direct research findings.
Preclinical Pharmacological Investigations in Research Models
In Vitro Studies on Microbial Growth Inhibition and Bacteriostasis
In vitro studies are fundamental for assessing the direct antimicrobial activity of a compound against specific pathogens. These studies help determine minimum inhibitory concentrations (MICs) and provide initial insights into a drug's spectrum of activity.
Investigations in Mycobacterium tuberculosis Cultures
While specific detailed in vitro data for glucosulfone (B1195741) sodium against Mycobacterium tuberculosis is not extensively detailed in the provided search results, the broader class of sulfones, to which glucosulfone sodium belongs, has a known mechanism of action against mycobacteria. Sulfones, like dapsone (B1669823) (a metabolite of this compound), function by competitively inhibiting dihydropteroate (B1496061) synthetase, an enzyme essential for folate biosynthesis in bacteria. This pathway is critical for bacterial growth and replication internationaltextbookofleprosy.orgscribd.comnih.govdrugbank.com. Early clinical trials with Promin (sodium glucosulfone) showed it to be an anti-tubercular drug, suggesting in vitro activity against M. tuberculosis researchgate.netwikipedia.org.
Research in Mycobacterium leprae and Mycobacterium lepraemurium Models
This compound, and its active metabolite dapsone, have historically been significant in the treatment of leprosy, caused by Mycobacterium leprae internationaltextbookofleprosy.orgresearchgate.netwikipedia.orgwikipedia.orgwikipedia.org. Early investigations demonstrated that sulfones were effective against M. leprae internationaltextbookofleprosy.orgresearchgate.netwikipedia.org. M. lepraemurium, a related species, has also been used in research, although studies indicate that its drug sensitivities can differ from M. leprae who.intnih.gov. In vitro studies have confirmed the antibacterial activity of dapsone against M. leprae, with minimum inhibitory concentrations (MICs) being established in experimental systems internationaltextbookofleprosy.orgicmr.gov.in. This compound itself, as Promin, was an early treatment for leprosy, indicating its in vitro efficacy against this pathogen internationaltextbookofleprosy.orgresearchgate.netwikipedia.org.
In Vivo Mechanistic and Efficacy Studies in Animal Models
In vivo studies in animal models are essential for evaluating a drug's efficacy, understanding its pharmacokinetic and pharmacodynamic properties, and assessing its therapeutic effect in a living system.
Murine Models of Mycobacterial Pathogenesis
Murine models are widely used to study the pathogenesis of mycobacterial infections, including tuberculosis and leprosy mdpi.comfrontiersin.orgnih.govnih.gov. While specific in vivo efficacy data for this compound in murine models of M. tuberculosis or M. leprae are not explicitly detailed in the provided snippets, the broader class of sulfones has been evaluated. Dapsone, the active metabolite of this compound, has shown efficacy in inhibiting M. leprae multiplication in mouse models internationaltextbookofleprosy.org. Research into M. kansasii infection in mice has highlighted the utility of murine models for evaluating anti-mycobacterial drug testing frontiersin.org.
Early Research in Guinea Pig Models
Guinea pigs have a long history of use in tuberculosis research, closely mimicking human disease progression, including the formation of granulomas with central necrosis nih.govnih.govresearchgate.net. Early investigations utilized guinea pig models to assess the efficacy of anti-tubercular drugs. Promin (sodium glucosulfone) was investigated for its efficacy in treating tuberculosis in guinea pigs, showing it could arrest the progress of otherwise fatal tuberculosis in these animals researchgate.netwikipedia.orgtbrieder.org. This early work established the potential of this compound as an anti-tubercular agent.
Theoretical Pharmacodynamic Considerations in Experimental Systems
Pharmacodynamics (PD) studies the biochemical and physiological effects of drugs on living organisms, focusing on dose-response relationships and mechanisms of action wikipedia.org. For sulfone drugs like this compound, the primary mechanism involves the inhibition of dihydropteroate synthetase, a key enzyme in the bacterial folate biosynthesis pathway internationaltextbookofleprosy.orgscribd.comnih.govdrugbank.com. This pathway is essential for bacterial growth and replication. The effectiveness of sulfones is generally bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria internationaltextbookofleprosy.orgscribd.comnih.gov. Understanding these theoretical pharmacodynamic principles helps in interpreting the results from in vitro and in vivo experimental systems.
Advanced Analytical Techniques in Glucosulfone Sodium Research
Spectroscopic Methods for Structural Characterization and Validation of Synthesized Compounds
Spectroscopic techniques are indispensable for elucidating the molecular structure of synthesized compounds and confirming their identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. It provides information about the connectivity of atoms, the chemical environment of nuclei, and the three-dimensional arrangement of atoms within a molecule. For glucosulfone (B1195741) sodium, NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC), would be employed to:
Confirm the molecular skeleton: By analyzing chemical shifts and coupling patterns in ¹H NMR, and the presence of characteristic carbon signals in ¹³C NMR, the basic structure can be verified.
Establish connectivity: 2D NMR experiments help in tracing the connections between different atoms, confirming the proposed structure of synthesized glucosulfone sodium.
Identify functional groups: Specific chemical shifts and signal multiplicities can indicate the presence and position of functional groups within the molecule.
Assess purity: The presence of extraneous signals in the NMR spectrum can indicate impurities in the synthesized sample.
While specific NMR data for this compound is not detailed in the provided search snippets, the general application of NMR for structural elucidation, as described in references numberanalytics.comnih.govresearchgate.netnih.govmdpi.comsrce.hr, highlights its critical role in validating synthesized compounds.
High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in determining the mass-to-charge ratio (m/z) of ions, enabling the precise determination of elemental composition. This is crucial for identifying unknown compounds and confirming the identity of synthesized materials like this compound.
Elemental Composition: HRMS can provide exact mass measurements that allow for the calculation of the molecular formula of this compound, distinguishing it from compounds with similar nominal masses nih.govscirp.orgmdpi.comchromatographyonline.com.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments. This provides detailed structural information, confirming the arrangement of atoms and functional groups within the molecule, thereby validating its structure nih.govscirp.org.
Verification of Identity: As noted in one patent application, mass spectroscopy is used to verify the presence of compounds, including sulfone derivatives, which would apply to this compound googleapis.com.
The ability of HRMS to provide highly accurate mass data is essential for unambiguous identification, especially when dealing with complex synthesis products or potential impurities.
Chromatographic Separations for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques are vital for separating components within a mixture, allowing for the assessment of purity and the precise quantification of analytes.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the qualitative and quantitative analysis of drug substances and their related compounds researchgate.netipinnovative.com. In the context of this compound research, HPLC is employed for:
Purity Assessment: HPLC can separate this compound from synthetic by-products, starting materials, and degradation products, allowing for the determination of its purity profile revistadechimie.roijpcbs.com. This is critical for ensuring the quality of the compound used in experimental studies.
Quantitative Analysis: HPLC methods, when properly validated, can accurately quantify the concentration of this compound in various research samples, such as reaction mixtures or biological matrices (if applicable). This often involves using a detector, such as a UV-Vis detector, set at an appropriate wavelength researchgate.netijpcbs.com.
Method Development and Validation: Establishing reproducible retention times, sharp peaks, and linearity of response are key aspects of HPLC method development for quantitative analysis researchgate.netipinnovative.comijpcbs.comchromatographyonline.com.
Typical HPLC parameters that would be optimized for this compound analysis include the choice of stationary phase (e.g., C18), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers), flow rate, column temperature, and detection wavelength.
Development and Validation of Analytical Procedures for Research Applications
The development and validation of analytical procedures are critical for ensuring the reliability and accuracy of data generated in research settings. For a compound like this compound, these procedures are essential for various research applications, including purity assessment, stability studies, and quantification in different matrices. The process typically involves selecting appropriate analytical techniques, optimizing method parameters, and rigorously validating the method against established guidelines.
Selection of Analytical Techniques
Several advanced analytical techniques are commonly employed for the analysis of pharmaceutical compounds, and these would be relevant for this compound research. The choice of technique depends on the specific analytical objective, such as identifying impurities, quantifying the active compound, or assessing degradation products.
Method Development
Method development is an iterative process aimed at optimizing analytical parameters to achieve the desired performance characteristics. For this compound, this would involve:
Method Validation
Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. Validation parameters, as outlined by regulatory bodies like ICH, typically include:
By meticulously developing and validating analytical procedures, researchers can ensure the accuracy, reliability, and reproducibility of data generated in studies involving this compound, thereby supporting robust scientific inquiry.
Compound List:
The development and validation of analytical procedures are fundamental to ensuring the accuracy, reliability, and reproducibility of scientific data generated in research settings. For a compound such as this compound, these processes are crucial for various research objectives, including assessing purity, monitoring stability, quantifying its presence in different matrices, and identifying potential degradation products or impurities. The selection and optimization of analytical techniques, followed by rigorous validation according to established scientific and regulatory standards, form the cornerstone of robust analytical research.
Selection of Analytical Techniques
Several advanced analytical techniques are commonly employed in pharmaceutical research for the analysis of complex molecules like this compound. The choice of technique is dictated by the specific analytical goal, whether it involves separating components, quantifying the active compound, or identifying trace-level substances.
Method Development
Method development is a systematic, iterative process aimed at optimizing analytical parameters to achieve desired performance characteristics. For this compound, this process would typically involve:
Method Validation
Following method development, rigorous validation is essential to confirm the method's suitability for its intended research application. Validation parameters, often guided by International Council for Harmonisation (ICH) guidelines, typically include:
Compound List:
Q & A
Q. What are the established synthesis pathways for glucosulfone sodium, and how do variations in reaction conditions affect yield and purity?
this compound synthesis typically involves sulfonation of precursor compounds under controlled acidic/basic conditions. Key variables include temperature, stoichiometry of sulfonating agents, and purification steps (e.g., crystallization). Researchers should compare yields using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to assess purity . For example, USP monographs specify using phosphate buffers and mobile phases optimized for glucosamine derivatives, which can be adapted for this compound analysis .
Q. What validated analytical methods exist for quantifying this compound in biological matrices?
Chromatographic methods (e.g., reverse-phase HPLC with UV detection) are widely used. The USP 31 protocol for glucosamine sulfate sodium chloride provides a template:
- Mobile phase : Phosphate buffer (pH 6.8) with acetonitrile gradient.
- Detection : UV at 195 nm.
- Calibration : Linear range of 0.1–100 µg/mL, R² > 0.99 .
Validate precision (RSD < 5%) and recovery (>90%) using spiked plasma/serum samples.
Q. What is the mechanistic basis for this compound’s activity against mycobacterial infections?
this compound inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Researchers should perform in vitro enzyme inhibition assays (IC50 determination) and correlate results with MIC values against Mycobacterium tuberculosis strains. Cross-reference structural analogs (e.g., dapsone) to identify critical sulfone group interactions .
Advanced Research Questions
Q. How do discrepancies between in vitro and in vivo efficacy data for this compound arise, and what experimental models resolve these?
Discrepancies often stem from pharmacokinetic factors (e.g., plasma protein binding, metabolic stability). Address this by:
- Conducting ADME studies in rodents: Measure plasma half-life, tissue distribution, and metabolite profiling via LC-MS.
- Using hollow-fiber infection models to simulate human pharmacokinetics in M. tuberculosis .
Compare results with clinical trial data (if available) to validate translational relevance.
Q. What molecular mechanisms underlie bacterial resistance to this compound, and how can combinatorial therapies counteract this?
Resistance is linked to mutations in folP (DHPS-coding gene). Design experiments to:
- Sequence folP in resistant isolates.
- Test synergism with dihydrofolate reductase inhibitors (e.g., trimethoprim) using checkerboard assays (FIC index < 0.5 indicates synergy) .
Include RNA-seq to identify upregulated efflux pumps or stress-response pathways.
Q. How can contradictions in existing studies on this compound’s hemolytic risk in G6PD-deficient patients be resolved?
Conflicting data may arise from variability in G6PD enzyme activity thresholds or assay sensitivity. Recommended steps:
- Use WHO-standardized spectrophotometric assays to quantify G6PD activity in patient erythrocytes.
- Perform dose-response studies with this compound in G6PD-deficient vs. wild-type cell lines, measuring methemoglobin levels and oxidative stress markers (e.g., glutathione depletion) .
Methodological Considerations
Q. How should researchers design dose-ranging studies for this compound in preclinical models?
Adopt a 3+3 escalation design for toxicity:
- Start with 10 mg/kg (based on murine LD50 data).
- Monitor for nephrotoxicity (serum creatinine) and hepatotoxicity (ALT/AST).
- Use Hill equation modeling to establish EC50 for efficacy vs. toxicity .
Q. What statistical approaches are optimal for analyzing contradictory efficacy data across studies?
Apply meta-analysis with random-effects models to account for heterogeneity. Tools like RevMan or R’s metafor package can calculate pooled effect sizes (95% CI) and assess publication bias via funnel plots .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
